(R)-N-((R)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The initial step involves the preparation of the phosphine ligand through the reaction of diphenylphosphine with a suitable chiral auxiliary.
Sulfinamide formation: The next step is the introduction of the sulfinamide group. This is achieved by reacting the phosphine ligand with a sulfinyl chloride derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphine ligand can participate in substitution reactions, where the diphenylphosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: Formed through oxidation.
Amines: Resulting from reduction.
Substituted phosphine ligands: Produced through substitution reactions.
Scientific Research Applications
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide exerts its effects involves the following steps:
Coordination: The phosphine ligand coordinates to a metal center, forming a metal-ligand complex.
Activation: The metal-ligand complex activates the substrate, facilitating the catalytic reaction.
Enantioselectivity: The chiral environment created by the ligand induces high enantioselectivity in the reaction, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is unique due to its ability to induce high enantioselectivity in catalytic reactions. The presence of both the phosphine ligand and the sulfinamide group provides a chiral environment that is highly effective in asymmetric synthesis.
Properties
Molecular Formula |
C24H28NOPS |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28?/m0/s1 |
InChI Key |
PLMGVQHFPQCELA-UHFKCPIBSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.